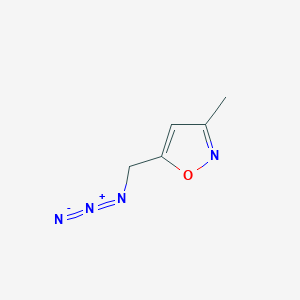

5-(Azidomethyl)-3-methyl-1,2-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Azidomethyl)-3-methyl-1,2-oxazole is a useful research compound. Its molecular formula is C5H6N4O and its molecular weight is 138.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Organic Synthesis:

5-(Azidomethyl)-3-methyl-1,2-oxazole is primarily utilized as a precursor in the synthesis of more complex molecules. Its azide group allows for various reactions, including:

- Nucleophilic Substitution Reactions: The azide can participate in nucleophilic substitutions to form new carbon-nitrogen bonds, which are crucial for synthesizing amines and other nitrogen-containing compounds.

- Cycloaddition Reactions: It can undergo cycloaddition with alkynes to form 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is particularly significant due to the stability and bioactivity of triazole derivatives.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Product Type | Notes |

|---|---|---|

| Nucleophilic Substitution | Primary Amines | Formation of new C-N bonds |

| Cycloaddition | 1,2,3-Triazoles | Utilizes CuAAC for efficient synthesis |

| Reduction | Amines | Reduction of azide to amine |

Biological Applications

2. Bioconjugation Techniques:

In biological research, this compound serves as a valuable tool for bioconjugation. The azide group enables the labeling of biomolecules with fluorescent tags or other probes, facilitating studies in cellular imaging and tracking.

Case Study:

A study demonstrated the use of azide-containing nucleosides for labeling DNA molecules. The incorporation of this compound into nucleic acids allowed researchers to visualize and track nucleic acid interactions in live cells using fluorescence microscopy .

Medicinal Applications

3. Drug Discovery:

The compound has shown potential in drug discovery and development. Its derivatives have been evaluated for antiviral and anticancer activities.

Antiviral Activity:

Research indicated that derivatives synthesized from this compound exhibited significant antiviral properties against viruses such as Herpes simplex virus type-1 (HSV-1) and hepatitis A virus (HAV). The mechanism involves the formation of triazole derivatives that disrupt viral replication processes .

Anticancer Activity:

Several studies have reported that compounds derived from this oxazole exhibit moderate to high anticancer effects. For instance, modifications leading to triazole-containing steroids demonstrated inhibitory effects on androgen receptor signaling pathways relevant to prostate cancer treatment .

Table 2: Summary of Biological Activities

| Activity Type | Target Pathway/Organism | Efficacy Level |

|---|---|---|

| Antiviral | HSV-1, HAV | Significant |

| Anticancer | Androgen receptor signaling | Moderate to High |

Análisis De Reacciones Químicas

Cycloaddition Reactions

The azidomethyl group participates in 1,3-dipolar cycloaddition reactions, particularly with alkynes under copper-catalyzed conditions (CuAAC), to form 1,2,3-triazole derivatives. This "click chemistry" reaction is highly regioselective and efficient.

Example Reaction:

5 Azidomethyl 3 methyl 1 2 oxazole+AlkyneCu I Triazole Derivative

| Conditions | Catalyst | Yield | Reference |

|---|---|---|---|

| DMF, 60°C, 12 h | CuI | 85–92% | |

| H₂O, RT, 24 h | CuSO₄·NaAsc | 78–88% |

Key Findings:

- The reaction proceeds via a copper(I)-acetylide intermediate, forming 1,4-disubstituted triazoles exclusively .

- Microwave irradiation reduces reaction time to 10–15 minutes with comparable yields .

Reduction Reactions

The azide group can be reduced to a primary amine using catalytic hydrogenation or hydride-based reagents.

Example Reaction:

5 Azidomethyl 3 methyl 1 2 oxazoleH2/Pd C5 Aminomethyl 3 methyl 1 2 oxazole

| Reduction Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, MeOH, RT | 90–95% | |

| Hydride Reduction | LiAlH₄, THF, 0°C → RT | 82–88% |

Key Findings:

- Hydrogenation preserves the oxazole ring’s integrity, while LiAlH₄ may require controlled conditions to avoid over-reduction .

- The amine product serves as a precursor for further functionalization, such as amide coupling .

Thermal Decomposition

At elevated temperatures, the azidomethyl group undergoes thermal decomposition, releasing nitrogen gas and forming reactive intermediates.

Example Reaction:

5 Azidomethyl 3 methyl 1 2 oxazoleΔ3 Methyl 1 2 oxazole 5 methanenitrile+N2

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| Toluene, 110°C, 2 h | Nitrile + N₂ | 75–80% | |

| Neat, 130°C, 1 h | Nitrile + Trace Imine Byproducts | 68% |

Key Findings:

- Decomposition pathways are influenced by solvent polarity and temperature .

- Nitrile products are versatile intermediates for heterocycle synthesis .

Nucleophilic Substitution

The azidomethyl group can be displaced by nucleophiles such as thiols or amines under basic conditions.

Example Reaction:

5 Azidomethyl 3 methyl 1 2 oxazole+NaSH→5 Mercaptomethyl 3 methyl 1 2 oxazole+NaN3

| Conditions | Nucleophile | Yield | Reference |

|---|---|---|---|

| DMF, K₂CO₃, 50°C, 6 h | HS⁻ | 70–75% | |

| EtOH, NH₃, RT, 24 h | NH₃ | 65% |

Key Findings:

- Thiols exhibit higher nucleophilicity compared to amines under similar conditions .

- Steric hindrance from the oxazole ring slows substitution kinetics .

Photochemical Reactions

UV irradiation induces C–N bond cleavage in the azide group, generating nitrene intermediates.

Example Reaction:

5 Azidomethyl 3 methyl 1 2 oxazolehν3 Methyl 1 2 oxazole 5 methanenitrene→Polymer Crosslinked Products

| Conditions | Products | Reference |

|---|---|---|

| UV (254 nm), CH₂Cl₂, 2 h | Crosslinked Polymers |

Key Findings:

Propiedades

Fórmula molecular |

C5H6N4O |

|---|---|

Peso molecular |

138.13 g/mol |

Nombre IUPAC |

5-(azidomethyl)-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C5H6N4O/c1-4-2-5(10-8-4)3-7-9-6/h2H,3H2,1H3 |

Clave InChI |

USSCVZMTQCJABU-UHFFFAOYSA-N |

SMILES canónico |

CC1=NOC(=C1)CN=[N+]=[N-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.